molecular formula C4H8FNS B14767247 (3-Fluoroazetidin-3-yl)methanethiol

(3-Fluoroazetidin-3-yl)methanethiol

Cat. No.: B14767247
M. Wt: 121.18 g/mol
InChI Key: CPUBXUKGEIKANX-UHFFFAOYSA-N
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Description

(3-Fluoroazetidin-3-yl)methanethiol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a four-membered azetidine ring with a fluorine atom and a methanethiol group attached, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoroazetidin-3-yl)methanethiol typically involves the formation of the azetidine ring followed by the introduction of the fluorine and methanethiol groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable amine and an epoxide, the azetidine ring can be formed through nucleophilic substitution. The fluorine atom is then introduced via fluorination reactions, and the methanethiol group is added through thiolation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoroazetidin-3-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the azetidine ring or the fluorine atom.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(3-Fluoroazetidin-3-yl)methanethiol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive thiol group.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3-Fluoroazetidin-3-yl)methanethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins, leading to enzyme inhibition or activation. The fluorine atom can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. Pathways involved may include enzyme inhibition, signal transduction, and protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoroazetidin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (3-Fluoroazetidin-3-yl)methanol hydrochloride: The hydrochloride salt form of (3-Fluoroazetidin-3-yl)methanol.

Uniqueness

(3-Fluoroazetidin-3-yl)methanethiol is unique due to its combination of a fluorine atom and a thiol group on the azetidine ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C4H8FNS

Molecular Weight

121.18 g/mol

IUPAC Name

(3-fluoroazetidin-3-yl)methanethiol

InChI

InChI=1S/C4H8FNS/c5-4(3-7)1-6-2-4/h6-7H,1-3H2

InChI Key

CPUBXUKGEIKANX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CS)F

Origin of Product

United States

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